![molecular formula C24H34N2O9S B606012 Bedoradrine sulfate CAS No. 194785-31-4](/img/structure/B606012.png)
Bedoradrine sulfate
説明
Bedoradrine sulfate, also known as KUR-1246, MN-221, is a β2-adrenoceptor agonist . It is a small molecule that is currently under investigation for use in the treatment of asthma . The compound belongs to the class of organic compounds known as tetralins, which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .
Molecular Structure Analysis
The molecular formula of Bedoradrine sulfate is C48H66N4O14S . The InChI Key is VPCOODFYDJWLHD-YMZXMBPUSA-N . It is a bis compound with two molecules of Bedoradrine and one molecule of sulfuric acid .Physical And Chemical Properties Analysis
The predicted properties of Bedoradrine sulfate include a water solubility of 0.0626 mg/mL, a logP of 1.63 (ALOGPS) and 0.93 (Chemaxon), and a logS of -3.8 . It has a pKa (Strongest Acidic) of 9.34 and a pKa (Strongest Basic) of 10.07 . The compound has 6 hydrogen acceptor counts and 4 hydrogen donor counts . It also has a polar surface area of 102.26 Å^2 and a refractivity of 119.93 m3·mol-1 .科学的研究の応用
Treatment of Asthma via Intravenous Infusion :
- Bedoradrine sulfate is a novel, highly selective beta2-adrenergic agonist.
- It's being developed for the treatment of acute exacerbation of asthma.
- Clinical trials have shown that it is safe, with mild to moderate side effects, and effective in improving lung function as measured by forced expiratory volume (Matsuda, Makhay, Johnson, & Iwaki, 2012).
Efficacy in Acute Exacerbation of Asthma :
- Bedoradrine was tested in patients who didn't respond to standard asthma therapy.
- It showed significant improvement in dyspnea scores compared to placebo, though it didn't significantly increase FEV1 at 3 hours.
- The safety profile was consistent with known effects of β-adrenergic agonists (House, Matsuda, O'Brien, Makhay, Iwaki, Ferguson, Lovato, & Lewis, 2015).
Potential in Treating COPD :
- Bedoradrine is being considered for treating exacerbated asthma and chronic obstructive pulmonary disease (COPD).
- It has shown preliminary efficacy in clinical trials for exacerbated asthma, but its effectiveness in COPD is still uncertain.
- Further studies are recommended to assess its efficacy and safety as an add-on therapy in these conditions (Antoniu, 2014).
作用機序
特性
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOODFYDJWLHD-YMZXMBPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N4O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433338 | |
Record name | Bedoradrine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bedoradrine sulfate | |
CAS RN |
194785-31-4 | |
Record name | Bedoradrine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEDORADRINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。